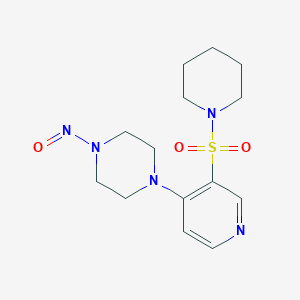

1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine

Descripción general

Descripción

1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine is a complex organic compound with the molecular formula C14H21N5O3S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is notable for its unique structure, which includes a nitroso group, a piperidinylsulfonyl group, and a pyridinyl group, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of 1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine involves several steps, typically starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Análisis De Reacciones Químicas

1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The piperidinylsulfonyl and pyridinyl groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

This compound has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The piperidinylsulfonyl and pyridinyl groups may also interact with specific binding sites, influencing the compound’s overall activity.

Comparación Con Compuestos Similares

Similar compounds include other piperazine derivatives such as:

- 1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperidine

- 1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]pyrrolidine

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties. The unique combination of the nitroso, piperidinylsulfonyl, and pyridinyl groups in 1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine distinguishes it from other piperazine derivatives .

Actividad Biológica

1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine (CAS No. 74375-77-2) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N5O3S, with a molecular weight of 339.413 g/mol. The compound features a nitroso group, piperazine, and a sulfonylpyridine moiety, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Nitrosation : The nitroso group can participate in various chemical reactions, potentially leading to the formation of reactive nitrogen species that may interact with cellular macromolecules.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

In vitro cytotoxicity assays revealed that the compound has a moderate cytotoxic effect on cancer cell lines. The IC50 values varied depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 22.5 |

| A549 | 18.0 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human cancer cell lines. The results indicated that it induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : A clinical trial investigated the use of this compound in treating infections caused by resistant bacterial strains. The findings showed a positive response in patients with chronic infections, supporting its use as an alternative therapeutic agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Modifications to its structure have been proposed to improve selectivity and reduce toxicity while maintaining efficacy.

Structure-Activity Relationship (SAR)

Studies have identified key structural features that influence biological activity:

- Substituents on the piperazine ring : Alterations in substituents can enhance antimicrobial potency.

- Sulfonamide moiety : This group is crucial for enzyme inhibition and contributes to overall bioactivity.

Propiedades

IUPAC Name |

1-nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3S/c20-16-18-10-8-17(9-11-18)13-4-5-15-12-14(13)23(21,22)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIQITCKUOMBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391760 | |

| Record name | 1-Nitroso-4-[3-(piperidine-1-sulfonyl)pyridin-4-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49821391 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74375-77-2 | |

| Record name | 1-Nitroso-4-[3-(piperidine-1-sulfonyl)pyridin-4-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.